molecular formula C11H10ClNO B11897703 5-(Chloromethyl)-2-methylquinolin-8-ol CAS No. 114590-58-8

5-(Chloromethyl)-2-methylquinolin-8-ol

Cat. No.: B11897703
CAS No.: 114590-58-8
M. Wt: 207.65 g/mol
InChI Key: JFKMGPGLTLNWEP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylquinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound, in particular, has a chloromethyl group at the 5th position and a methyl group at the 2nd position of the quinoline ring, along with a hydroxyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methylquinolin-8-ol typically involves the chloromethylation of 2-methylquinolin-8-ol. One common method is the reaction of 2-methylquinolin-8-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5th position. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processing to optimize reaction efficiency and scalability. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced reactors and catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methylquinolin-8-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring or the functional groups attached to it.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New quinoline derivatives with various functional groups.

    Oxidation Reactions: Quinone derivatives.

    Reduction Reactions: Reduced quinoline compounds with modified functional groups.

Scientific Research Applications

5-(Chloromethyl)-2-methylquinolin-8-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its derivatives are studied for their interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications. Quinoline derivatives are known for their use in antimalarial drugs, and this compound may have similar applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group at the 8th position may also play a role in its biological activity by forming hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethyl-2-methoxy-benzaldehyde: Similar structure with a methoxy group instead of a hydroxyl group.

    5-Chloromethyl-2-hydroxyl-benzaldehyde: Similar structure with a hydroxyl group at a different position.

    5-Chloromethylfurfural: A furan derivative with a chloromethyl group.

Uniqueness

5-(Chloromethyl)-2-methylquinolin-8-ol is unique due to the presence of both a chloromethyl group and a hydroxyl group on the quinoline ring This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds

Properties

CAS No.

114590-58-8

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-(chloromethyl)-2-methylquinolin-8-ol

InChI

InChI=1S/C11H10ClNO/c1-7-2-4-9-8(6-12)3-5-10(14)11(9)13-7/h2-5,14H,6H2,1H3

InChI Key

JFKMGPGLTLNWEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)CCl)O

Origin of Product

United States

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